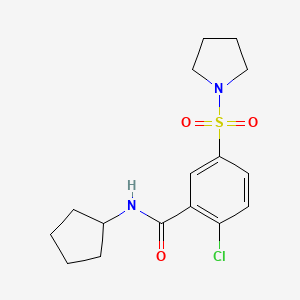
2-chloro-N-cyclopentyl-5-(1-pyrrolidinylsulfonyl)benzamide
説明
2-chloro-N-cyclopentyl-5-(1-pyrrolidinylsulfonyl)benzamide, also known as CP-945,598, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit potent analgesic and anti-inflammatory effects.
作用機序
2-chloro-N-cyclopentyl-5-(1-pyrrolidinylsulfonyl)benzamide exerts its analgesic and anti-inflammatory effects by selectively inhibiting the activity of the enzyme fatty acid amide hydrolase (FAAH). This enzyme is responsible for the breakdown of endocannabinoids, which are naturally occurring compounds that play a role in pain regulation and inflammation. By inhibiting FAAH, this compound increases the levels of endocannabinoids, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of endocannabinoids in the brain and spinal cord, leading to a reduction in pain and inflammation. This compound has also been found to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, which are involved in the development of pain and inflammation.
実験室実験の利点と制限
One of the main advantages of 2-chloro-N-cyclopentyl-5-(1-pyrrolidinylsulfonyl)benzamide is its potency and selectivity for FAAH inhibition. This makes it a valuable tool for studying the role of endocannabinoids in pain and inflammation. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the long-term effects of FAAH inhibition on endocannabinoid signaling are not well understood and require further investigation.
将来の方向性
There are several future directions for research on 2-chloro-N-cyclopentyl-5-(1-pyrrolidinylsulfonyl)benzamide. One area of interest is the potential use of this compound in the treatment of chronic pain conditions, such as neuropathic pain and fibromyalgia. Another area of research is the development of novel FAAH inhibitors with improved pharmacokinetic properties and reduced off-target effects. Additionally, further studies are needed to elucidate the long-term effects of FAAH inhibition on endocannabinoid signaling and to determine the potential for tolerance and dependence with chronic use of FAAH inhibitors.
In conclusion, this compound is a promising compound with potential therapeutic applications in the treatment of pain and inflammation. Its selective inhibition of FAAH and subsequent increase in endocannabinoid levels make it a valuable tool for studying the role of endocannabinoids in pain and inflammation. Further research is needed to fully understand the potential of this compound and to develop more effective FAAH inhibitors for clinical use.
科学的研究の応用
2-chloro-N-cyclopentyl-5-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in the treatment of pain and inflammation. It has been found to exhibit potent analgesic and anti-inflammatory effects in preclinical studies. This compound has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and cancer pain.
特性
IUPAC Name |
2-chloro-N-cyclopentyl-5-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3S/c17-15-8-7-13(23(21,22)19-9-3-4-10-19)11-14(15)16(20)18-12-5-1-2-6-12/h7-8,11-12H,1-6,9-10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTDQRDGIHLMFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(2-allyl-6-chlorophenoxy)ethyl]morpholine hydrochloride](/img/structure/B4405351.png)
![2-[(3-ethoxybenzoyl)amino]-3-methylbenzoic acid](/img/structure/B4405352.png)

![1-{2-[3-(4-morpholinyl)propoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4405370.png)
![4-[3-(4-isopropoxyphenoxy)propyl]morpholine hydrochloride](/img/structure/B4405383.png)
![2-[(3-fluorobenzoyl)amino]-N-(2-phenoxyethyl)benzamide](/img/structure/B4405387.png)
![N-(4-methyl-3-nitrophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4405411.png)
![2-hydroxy-5-[(4-methoxybenzoyl)amino]benzoic acid](/img/structure/B4405432.png)
![1-{4-[2-(8-quinolinyloxy)ethoxy]phenyl}ethanone](/img/structure/B4405434.png)
![4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]-N-phenylbenzamide](/img/structure/B4405439.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-thiophenecarboxamide](/img/structure/B4405444.png)
![methyl 4-[(5-acetyl-2-methoxybenzyl)oxy]benzoate](/img/structure/B4405449.png)
![N-[4-(4-morpholinylmethyl)phenyl]cyclohexanecarboxamide](/img/structure/B4405450.png)
![N-2-biphenylyl-2-[4-(2-hydroxyethyl)phenoxy]acetamide](/img/structure/B4405455.png)